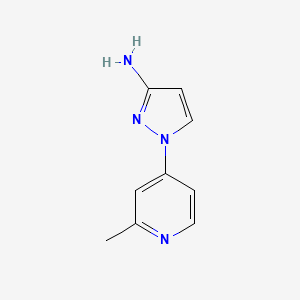

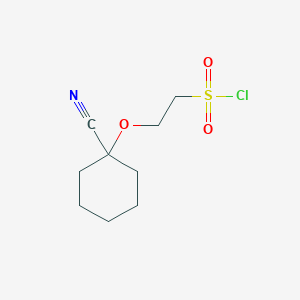

![molecular formula C16H10F3NO4S B2508477 2-[2-甲基-5-(三氟甲基磺酰基)苯基]异吲哚-1,3-二酮 CAS No. 315239-54-4](/img/structure/B2508477.png)

2-[2-甲基-5-(三氟甲基磺酰基)苯基]异吲哚-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione" is a derivative of isoindole-1,3-dione, which is a core structure for various chemical and pharmacological studies. The isoindole-1,3-dione moiety is a versatile scaffold that can be modified to produce a wide range of derivatives with different substituents, leading to diverse chemical and biological properties.

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives often involves the construction of the isoindole core followed by functionalization at various positions. For example, the synthesis of indolo[1,2-b]isoquinolinediones, which are structurally related to the compound , has been achieved through the reduction of substituted phenylmethylidene derivatives . Similarly, derivatives of 2-[(alkylsulfonyl)oxy]-1H-isoindole-1,3(2H)-diones have been synthesized and found to exhibit inhibitory potency against human leukocyte elastase . These methods could potentially be adapted for the synthesis of the compound by introducing the appropriate trifluoromethylsulfonyl substituent.

Molecular Structure Analysis

The molecular structure of isoindole-1,3-dione derivatives has been extensively studied using various spectroscopic and computational methods. For instance, the crystal structure of a divalent sulfur substituted phthalimide was determined using X-ray diffraction, revealing the conformation of the molecule in the solid state . Similarly, the vibrational properties of these compounds have been analyzed using infrared and Raman spectroscopies, complemented by quantum chemical calculations . These techniques could be applied to determine the molecular structure of "2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione" and to understand its conformational preferences.

Chemical Reactions Analysis

Isoindole-1,3-dione derivatives undergo various chemical reactions based on their functional groups. The methanolysis of 5-substituted isoindole-1,3-diones has been studied, showing the influence of different substituents on the product isomer distribution . The reactivity of the C-1 carbonyl carbon towards nucleophilic attack can be modulated by the nature of the substituent at the 5-position. This information is relevant for understanding the chemical behavior of "2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione" in different reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole-1,3-dione derivatives are influenced by their molecular structure. The crystal structure, conformation, and vibrational analysis of a Mannich base derivative of isoindole-1,3-dione provided insights into the molecule's stability and interactions in the solid state . Additionally, the characterization of isoindole-1,3-dione derivatives by NMR spectroscopy has been crucial for confirming their identity and understanding their electronic environment . These studies are essential for predicting the properties of "2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione" and for designing further functionalization strategies.

科学研究应用

晶体结构和振动分析

晶体结构和构象的研究在理解化合物的化学和物理性质中起着至关重要的作用。例如,异吲哚-1,3-二酮的曼尼希碱衍生物的晶体结构分析揭示了对其分子构象和氢键相互作用的重要见解。此类研究对于阐明这些化合物的生物学功能至关重要,如 Franklin 等人在 2011 年的工作中,通过振动分析分析了分子结构,突出了该化合物的 V 形构象及其在生物活性中的潜在影响 (Franklin, Tamilvendan, Venkatesa Prabhu, & Balasubramanian, 2011)。

光物理性质和偶极矩

探索新型邻苯二甲酰亚胺衍生物的光物理性质和偶极矩,丰富了我们对其在不同溶剂和不同物理条件下的行为的理解。Akshaya 等人在 2016 年合成了一种新型邻苯二甲酰亚胺衍生物,并研究了其溶剂变色行为,提供了对溶质-溶剂相互作用和化合物化学稳定性的见解。此类研究对于开发材料科学和光物理研究的应用至关重要 (Akshaya, Varghese, Lobo, Kumari, & George, 2016)。

NMR 光谱表征

使用 NMR 光谱表征化合物可提供有关其分子结构的详细信息。例如,Dioukhane 等人通过全面的 1D 和 2D NMR 光谱分析证实了异吲哚啉-1,3-二酮衍生物的结构同一性 (2021)。这种方法论允许精确确定分子构型,并有助于开发新的化学实体 (Dioukhane, Aouine, Nakkabi, Boukhssas, Faraj, & Alami, 2021)。

衍生物的合成和生物活性

六氢-1H-异吲哚-1,3(2H)-二酮衍生物的合成及其后续分析为药物开发和材料科学开辟了新的途径。Tan 等人在 2016 年开发了这些衍生物的一种新型合成路线,展示了异吲哚-1,3-二酮化合物在创造具有特定生物或物理性质的新材料中的潜力 (Tan, Koc, Kishali, Şahin, & Kara, 2016)。

作用机制

Target of Action

Isoindole-1,3-dione derivatives, to which this compound belongs, are known to be an important class of biological and pharmaceutical compounds . They are widespread structural motifs in a plethora of different natural products .

Mode of Action

It’s known that isoindole-1,3-dione derivatives can undergo various chemical reactions, including intramolecular cyclization and intermolecular coupling oxidation reactions .

Biochemical Pathways

Isoindole-1,3-dione derivatives are known to be involved in a wide range of biological and pharmaceutical applications .

Result of Action

Isoindole-1,3-dione derivatives are known to have a broad potential for use in chemical production and clinical medicine .

Action Environment

The synthesis of isoindole-1,3-dione derivatives is known to involve green, waste-free transformations with a high atom economy .

生化分析

Biochemical Properties

2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of 2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, 2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain proteases, enzymes that break down proteins, by binding to their active sites. This binding can result in changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of 2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing certain biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For example, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Transport and Distribution

The transport and distribution of 2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione within cells and tissues are essential for its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation. Studies have indicated that it can accumulate in certain tissues, influencing its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production .

属性

IUPAC Name |

2-[2-methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO4S/c1-9-6-7-10(25(23,24)16(17,18)19)8-13(9)20-14(21)11-4-2-3-5-12(11)15(20)22/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXZRTCXWYZVMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2508397.png)

![3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508399.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether](/img/structure/B2508405.png)

![((3AR,4R,6R,6AR)-6-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-2,2-dimethyltetrahydrofuro[3,4-D][1,3]dioxol-4-YL)methanol](/img/structure/B2508406.png)

![3-{[1-(1-Phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2508410.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2508411.png)

![3-methyl-6-(((4-nitrophenyl)thio)methyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2508412.png)

![[1-(propan-2-yl)-1H-1,3-benzodiazol-6-yl]methanamine dihydrochloride](/img/structure/B2508417.png)